N~2~-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide
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Overview
Description
N~2~-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide is a complex organic compound characterized by its unique structure, which includes a diphenylmethylidene group and a methylidenenorvalinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide typically involves the condensation of diphenylmethylidene with 2-methyl-4-methylidenenorvalinamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~2~-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~2~-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share a similar diphenylmethylidene group and have been studied for their anti-HIV activity.
N~2~-(Diphenylmethylidene) Leucinamide: Another compound with a similar structure, used in different chemical and biological studies.
Uniqueness
N~2~-(Diphenylmethylidene)-2-methyl-4-methylidenenorvalinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
922704-84-5 |
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Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(benzhydrylideneamino)-2,4-dimethylpent-4-enamide |
InChI |
InChI=1S/C20H22N2O/c1-15(2)14-20(3,19(21)23)22-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,1,14H2,2-3H3,(H2,21,23) |
InChI Key |
BEVGQAWIOSVHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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